N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiophene core, a pyrazolopyrimidine moiety, and a thiophene ring, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiophene core, followed by the introduction of the cyano group and the formation of the pyrazolopyrimidine ring. The final step involves the coupling of the thiophene ring to the pyrazolopyrimidine moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzothiophene rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: It is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-7-(2-THIENYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of structural features Similar compounds include those with benzothiophene or pyrazolopyrimidine cores but lacking the specific functional groups or ring systems present in this compound
Properties
Molecular Formula |
C20H15N5OS2 |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-thiophen-2-ylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H15N5OS2/c21-11-13-12-4-1-2-5-16(12)28-20(13)23-19(26)14-10-18-22-8-7-15(25(18)24-14)17-6-3-9-27-17/h3,6-10H,1-2,4-5H2,(H,23,26) |
InChI Key |
KZGYSKJQXYPTQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN4C(=CC=NC4=C3)C5=CC=CS5)C#N |
Origin of Product |
United States |
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